Cas no 29902-01-0 (Helipyrone A)

Helipyrone A structure
Helipyrone A structure
Product name:Helipyrone A
CAS No:29902-01-0
MF:C17H20O6
Molecular Weight:320.337105751038
CID:269710
PubChem ID:54709865

Helipyrone A 化学的及び物理的性質

名前と識別子

    • Helipyrone
    • Helipyrone A
    • FT-0700663
    • CHEMBL225422
    • 3,3'-methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one)
    • 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one
    • CHEBI:175087
    • DTXSID401184003
    • 3,3'-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one], 9CI
    • 29902-01-0
    • 6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxo-2H-pyran-3-yl)methyl]-4-hydroxy-5-methyl-2H-pyran-2-one
    • SCHEMBL16416503
    • 3,3'-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one]
    • インチ: InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3
    • InChIKey: BYRZLWJKTOLLBX-UHFFFAOYSA-N
    • SMILES: C(C1=C(O)C(C)=C(CC)OC1=O)C1=C(O)C(C)=C(CC)OC1=O

計算された属性

  • 精确分子量: 320.126
  • 同位素质量: 320.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 643
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.1A^2
  • XLogP3: 1.8

じっけんとくせい

  • 密度みつど: 1.292
  • Boiling Point: 486 °C at 760 mmHg
  • フラッシュポイント: 174.9 °C

Helipyrone A Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H230500-2.5mg
Helipyrone A
29902-01-0
2.5mg
$ 178.00 2023-09-07
TRC
H230500-25mg
Helipyrone A
29902-01-0
25mg
$1039.00 2023-05-18
A2B Chem LLC
AF79701-10mg
3,3'-Methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one)
29902-01-0
10mg
$596.00 2024-04-20
TRC
H230500-100mg
Helipyrone A
29902-01-0
100mg
$2951.00 2023-05-18
A2B Chem LLC
AF79701-2.5mg
3,3'-Methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one)
29902-01-0
2.5mg
$294.00 2024-04-20
TRC
H230500-10mg
Helipyrone A
29902-01-0
10mg
$ 489.00 2023-09-07
TRC
H230500-50mg
Helipyrone A
29902-01-0
50mg
$ 1777.00 2023-09-07
A2B Chem LLC
AF79701-50mg
3,3'-Methylenebis(6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one)
29902-01-0
50mg
$1847.00 2024-04-20

Helipyrone A 関連文献

Helipyrone Aに関する追加情報

Recent Advances in Helipyrone A (29902-01-0) Research: A Comprehensive Review

Helipyrone A (CAS: 29902-01-0) is a naturally occurring pyrone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a lead compound for the development of novel therapeutics, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer applications. This research brief aims to synthesize the latest findings on Helipyrone A, providing a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

One of the most notable advancements in Helipyrone A research is its demonstrated efficacy in modulating key inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that Helipyrone A exhibits potent inhibitory effects on NF-κB signaling, a critical pathway involved in chronic inflammation and autoimmune diseases. The study employed a combination of molecular docking simulations and in vitro assays to elucidate the compound's binding affinity for IκB kinase (IKK), a central regulator of NF-κB activation. These findings suggest that Helipyrone A could serve as a scaffold for designing next-generation anti-inflammatory drugs with improved specificity and reduced side effects.

In addition to its anti-inflammatory properties, Helipyrone A has shown remarkable antimicrobial activity against a range of drug-resistant pathogens. A recent Nature Communications article (2024) reported that Helipyrone A disrupts bacterial biofilm formation by interfering with quorum-sensing mechanisms in Pseudomonas aeruginosa and Staphylococcus aureus. The study utilized transcriptomic and metabolomic analyses to identify the downstream effects of Helipyrone A on bacterial virulence factors, providing a mechanistic basis for its observed efficacy. These results underscore the potential of Helipyrone A as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance.

The anticancer potential of Helipyrone A has also been a focal point of recent investigations. A 2024 study in Cancer Research demonstrated that Helipyrone A induces apoptosis in triple-negative breast cancer (TNBC) cells through the activation of the intrinsic mitochondrial pathway. The research team employed high-content screening and proteomic profiling to identify Helipyrone A's molecular targets, revealing its ability to selectively inhibit survivin, an anti-apoptotic protein overexpressed in many cancers. These findings position Helipyrone A as a promising candidate for targeted cancer therapy, with ongoing preclinical studies exploring its efficacy in combination with existing chemotherapeutic agents.

Despite these promising developments, challenges remain in the clinical translation of Helipyrone A. Pharmacokinetic studies have identified issues related to its poor aqueous solubility and rapid metabolism, which may limit its bioavailability. Recent efforts in structural modification, as reported in a 2024 European Journal of Medicinal Chemistry paper, have led to the development of Helipyrone A derivatives with improved pharmacokinetic profiles while retaining biological activity. These advancements highlight the importance of continued structure-activity relationship (SAR) studies to optimize the therapeutic potential of this compound class.

In conclusion, Helipyrone A (29902-01-0) represents a versatile scaffold with multifaceted biological activities. The latest research underscores its potential as a therapeutic agent across multiple disease areas, while also identifying opportunities for further optimization. As research progresses, particularly in the areas of drug delivery and combination therapies, Helipyrone A may emerge as a valuable addition to the pharmaceutical arsenal against inflammation, infection, and cancer. Future studies should focus on advancing promising derivatives through preclinical development and addressing remaining pharmacological challenges to facilitate clinical translation.

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